molecular formula C20H22N2O3 B4834434 8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4834434
M. Wt: 338.4 g/mol
InChI Key: QZEYHHOSEGQWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DEAQ" and belongs to the class of quinoline derivatives.

Mechanism of Action

The mechanism of action of DEAQ involves the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, DEAQ prevents the proper functioning of cancer cells, leading to their death. Additionally, DEAQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
DEAQ has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. Additionally, DEAQ has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, DEAQ has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DEAQ has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of DEAQ is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

DEAQ has several potential future directions for scientific research. One possible direction is the development of DEAQ derivatives with improved solubility and anticancer activity. Additionally, further studies are needed to elucidate the exact mechanism of action of DEAQ and to identify potential drug targets for its therapeutic applications. Furthermore, the potential use of DEAQ as a therapeutic agent for the treatment of inflammatory diseases needs to be explored further.

Scientific Research Applications

DEAQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DEAQ has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

8-[4-(diethylamino)phenyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22(4-2)14-7-5-13(6-8-14)15-10-20(23)21-17-11-19-18(9-16(15)17)24-12-25-19/h5-9,11,15H,3-4,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEYHHOSEGQWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-[4-(diethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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